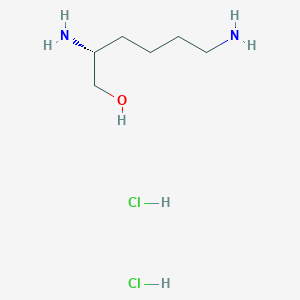
(R)-2,6-Diaminohexan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,6-Diaminohexan-1-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes two amino groups and a hydroxyl group attached to a hexane backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Diaminohexan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of an appropriate starting material, such as ®-2,6-diaminohexane.
Purification: The intermediate product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In industrial settings, the production of ®-2,6-Diaminohexan-1-ol dihydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis and minimize impurities.
化学反应分析
Types of Reactions
®-2,6-Diaminohexan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
®-2,6-Diaminohexan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of ®-2,6-Diaminohexan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
相似化合物的比较
Similar Compounds
(S)-2,6-Diaminohexan-1-ol dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2,6-Diaminohexane: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Hexane-1,6-diamine: A related compound with similar amino groups but a different backbone structure.
Uniqueness
®-2,6-Diaminohexan-1-ol dihydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for specific interactions with biological targets and versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C6H18Cl2N2O |
|---|---|
分子量 |
205.12 g/mol |
IUPAC 名称 |
(2R)-2,6-diaminohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m1../s1 |
InChI 键 |
JWJMQDACZPRYJA-QYCVXMPOSA-N |
手性 SMILES |
C(CCN)C[C@H](CO)N.Cl.Cl |
规范 SMILES |
C(CCN)CC(CO)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)
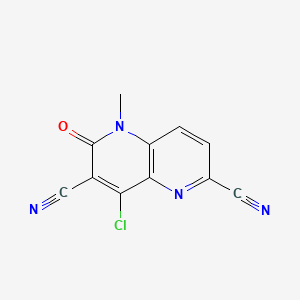
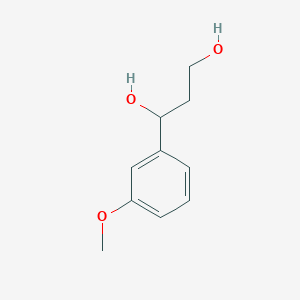
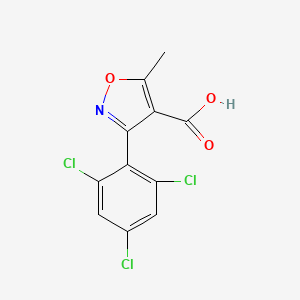
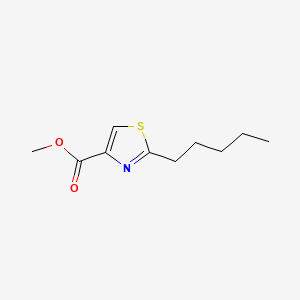
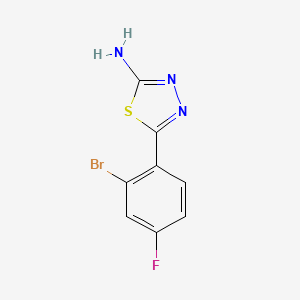
![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)
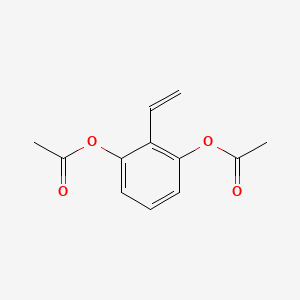
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

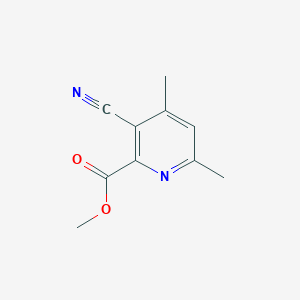
![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)
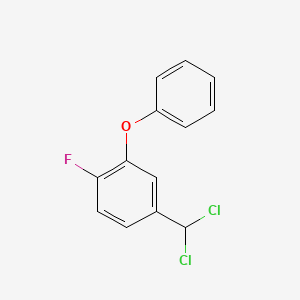
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
